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Compound of Interest

Compound Name: Methyl 3-methoxy-4-nitrobenzoate

Cat. No.: B1346451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for the ortho, meta, and para

isomers of methyl nitrobenzoate. The information presented is intended to aid in the

identification, characterization, and quality control of these compounds in a research and

development setting.

Data Presentation: Comparative Spectral Data
The following tables summarize the key spectral data for methyl o-nitrobenzoate, methyl m-

nitrobenzoate, and methyl p-nitrobenzoate, obtained through Infrared (IR) Spectroscopy,

Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy Data
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Functional Group
Methyl o-
nitrobenzoate
(cm⁻¹)

Methyl m-
nitrobenzoate
(cm⁻¹)

Methyl p-
nitrobenzoate
(cm⁻¹)

C=O Stretch (Ester) ~1730 ~1720[1] ~1725

NO₂ Asymmetric

Stretch
~1530 ~1530[1] ~1520

NO₂ Symmetric

Stretch
~1350 ~1400[1] ~1345

C-O Stretch (Ester) ~1250 ~1250[1] ~1280

Aromatic C=C Stretch ~1610, ~1450 ~1530[1] ~1600, ~1440

Aromatic C-H Bending ~785 (ortho) ~810, ~720 (meta) ~860 (para)

¹H NMR Spectroscopy Data (Chemical Shifts, δ, in ppm)

Proton
Methyl o-
nitrobenzoate
(ppm)

Methyl m-
nitrobenzoate
(ppm)

Methyl p-
nitrobenzoate
(ppm)

-OCH₃ ~3.90 3.93[2] ~3.94

Aromatic H ~7.6-8.1 (multiplet) 7.50-8.76 (multiplet)[2] ~8.1-8.3 (multiplet)

¹³C NMR Spectroscopy Data (Chemical Shifts, δ, in ppm)

Carbon
Methyl o-
nitrobenzoate
(ppm)

Methyl m-
nitrobenzoate
(ppm)

Methyl p-
nitrobenzoate
(ppm)

C=O ~165 164.7[2] 165.1[2]

-OCH₃ ~53 52.6[2] 52.8[2]

Aromatic C-NO₂ ~149 148.1[2] 150.5[2]

Aromatic C (other) ~124-133
124.3, 127.2, 129.5,

131.7, 135.1[2]
123.5, 130.6, 135.4[2]
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Mass Spectrometry Data (m/z)
Ion

Methyl o-
nitrobenzoate (m/z)

Methyl m-
nitrobenzoate (m/z)

Methyl p-
nitrobenzoate (m/z)

Molecular Ion [M]⁺ 181 181[3] 181[4]

[M-OCH₃]⁺ 150 150[3] 150[4]

[M-NO₂]⁺ 135 135 135

[C₇H₄O₂]⁺ 120 120 120

[C₆H₄]⁺ 76 76[3] 76

Experimental Protocols
Detailed methodologies for the key analytical techniques used to obtain the comparative

spectral data are provided below.

Synthesis of Methyl Nitrobenzoate Isomers
The synthesis of methyl nitrobenzoate isomers is typically achieved through the electrophilic

aromatic substitution (nitration) of methyl benzoate.

Materials:

Methyl benzoate

Concentrated Nitric Acid (HNO₃)

Concentrated Sulfuric Acid (H₂SO₄)

Ice

Sodium Bicarbonate (NaHCO₃) solution (5%)

Methanol (for recrystallization)

Procedure:
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In a flask, cool methyl benzoate in an ice bath.

Slowly add concentrated sulfuric acid to the cooled methyl benzoate with constant stirring.

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid

to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

Add the nitrating mixture dropwise to the methyl benzoate solution, maintaining the reaction

temperature below 15°C.

After the addition is complete, allow the reaction to stir for 30 minutes.

Pour the reaction mixture over crushed ice to precipitate the crude product.

Isolate the solid product by vacuum filtration and wash with cold water.

Neutralize the crude product by washing with a 5% sodium bicarbonate solution, followed by

another wash with cold water.

Purify the crude product by recrystallization from methanol to obtain the respective methyl

nitrobenzoate isomer. The separation of isomers can be achieved by fractional crystallization

or chromatography.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation:

FTIR Spectrometer (e.g., Bruker Tensor 27)

Sample Preparation:

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into

a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate from a volatile

solvent.

Data Acquisition:

The KBr pellet or salt plate is placed in the sample holder of the FTIR spectrometer.
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The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

The background spectrum of the KBr pellet or salt plate is subtracted from the sample

spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:

NMR Spectrometer (e.g., Varian A-60 or Bruker Avance series)

Sample Preparation:

Approximately 5-10 mg of the sample is dissolved in about 0.5 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm.

For ¹³C NMR, the spectrum is typically acquired over a range of 0-200 ppm.

The data is processed using appropriate software to obtain the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

Sample Preparation:

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane

or ethyl acetate).
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GC Conditions:

Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250°C.

Oven Temperature Program: Initial temperature of 70°C for 2 minutes, then ramped to 280°C

at 10°C/min, and held for 5 minutes.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-550.

Ion Source Temperature: 230°C.

Transfer Line Temperature: 280°C.

Mandatory Visualization
The following diagram illustrates the electrophilic aromatic substitution mechanism for the

nitration of methyl benzoate to form the meta-substituted product, which is the major isomer.
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Step 1: Formation of the Nitronium Ion

Step 2: Electrophilic Attack

Step 3: Deprotonation and Product Formation

HNO₃

H₂NO₃⁺
+ H₂SO₄

H₂SO₄

HSO₄⁻

NO₂⁺ (Nitronium Ion)- H₂O

H₂O

Sigma Complex (Resonance Stabilized)
+ NO₂⁺

Sigma Complex
+ HSO₄⁻

H₂SO₄ (regenerated)

Click to download full resolution via product page

Caption: Nitration of Methyl Benzoate Mechanism

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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